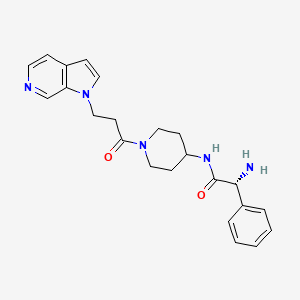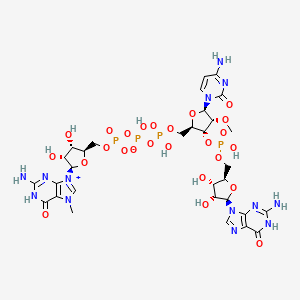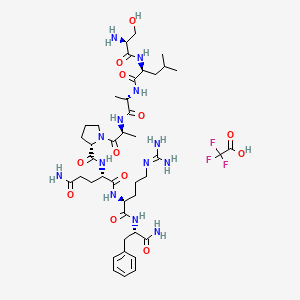
Neuropeptide SF(mouse,rat) (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuropeptide SF (mouse, rat) (TFA) is a potent agonist of the neuropeptide FF receptor, specifically targeting NPFF1 and NPFF2 receptors with Ki values of 48.4 nM and 12.1 nM, respectively . This compound is known for its ability to increase the amplitude of the sustained current of heterologously expressed acid-sensing ion channel 3 (ASIC3) . Neuropeptide SF plays a significant role in various physiological processes, including the modulation of pain and the regulation of the hypothalamic-pituitary-adrenal axis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuropeptide SF (mouse, rat) (TFA) involves custom peptide synthesis techniques. The sequence of the peptide is Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 . The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of Neuropeptide SF (mouse, rat) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions: Neuropeptide SF (mouse, rat) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, DIC
Deprotection Reagents: TFA, piperidine
Oxidation Reagents: Hydrogen peroxide, iodine
Reduction Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed: The major product formed is the desired peptide sequence, Neuropeptide SF (mouse, rat) (TFA). By-products may include truncated or misfolded peptides, which are typically removed during purification .
科学研究应用
Neuropeptide SF (mouse, rat) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating pain and other physiological processes through its interaction with neuropeptide FF receptors.
Medicine: Explored for its potential therapeutic applications in pain management and neuroendocrine regulation.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research
作用机制
Neuropeptide SF (mouse, rat) (TFA) exerts its effects by binding to neuropeptide FF receptors, specifically NPFF1 and NPFF2. This binding increases the amplitude of the sustained current of ASIC3, which is involved in pain perception and other physiological responses . The activation of these receptors leads to the modulation of various signaling pathways, including those involved in the hypothalamic-pituitary-adrenal axis .
相似化合物的比较
- Neuropeptide Y (human, rat, mouse) (TFA)
- N-Acetyl [Leu28, Leu31] neuropeptide Y (24–36)
- Neuropeptide Y (13-36), amide, human
- Neuropeptide FF (NPFF)
Comparison: Neuropeptide SF (mouse, rat) (TFA) is unique in its high affinity for NPFF1 and NPFF2 receptors, with Ki values of 48.4 nM and 12.1 nM, respectively . This distinguishes it from other neuropeptides, such as Neuropeptide Y, which targets different receptors and has different physiological effects. Neuropeptide SF’s ability to modulate ASIC3 currents further highlights its distinct mechanism of action compared to other neuropeptides .
属性
分子式 |
C42H66F3N13O12 |
|---|---|
分子量 |
1002.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H65N13O10.C2HF3O2/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24;3-2(4,5)1(6)7/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46);(H,6,7)/t22-,23-,25-,26-,27-,28-,29-,30-;/m0./s1 |
InChI 键 |
DVXZFYWESPFBAI-JQRMDQEZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
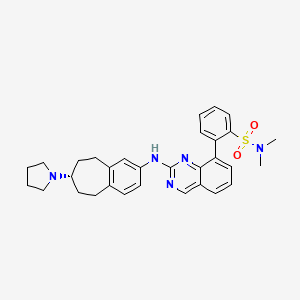
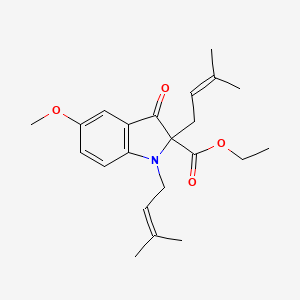

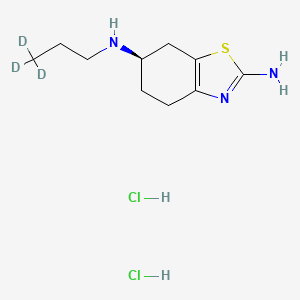
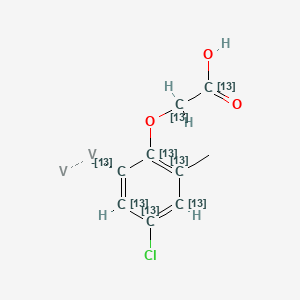
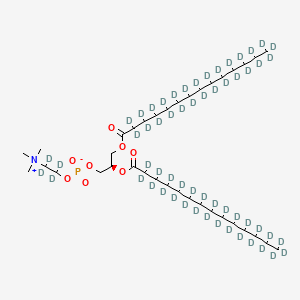
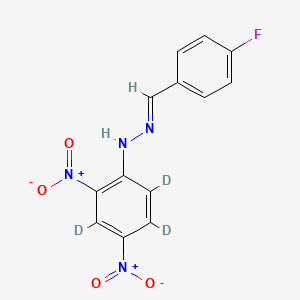
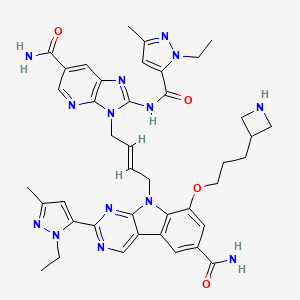
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
